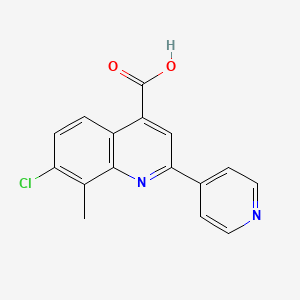

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c1-9-13(17)3-2-11-12(16(20)21)8-14(19-15(9)11)10-4-6-18-7-5-10/h2-8H,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFKNJONHEVWXHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2C(=O)O)C3=CC=NC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20397080 | |

| Record name | 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588696-85-9 | |

| Record name | 7-Chloro-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588696-85-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20397080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Catalysts

- Catalysts: N-hydroxyphthalimide (NHPI) and azobisisobutyronitrile (AIBN) act as catalysts to facilitate the oxidation process.

- Oxidant: Molecular oxygen (O2) under pressurized conditions (≥4 MPa).

- Solvent: Acetonitrile is commonly used as the reaction medium.

- Temperature: Typically between 80–90 °C.

- Reaction Time: 6 to 9 hours, depending on scale and conditions.

- Equipment: Hastelloy autoclave reactors are employed to withstand the high pressure and temperature.

Process Description

- The 7-chloro-8-methylquinoline substrate is dissolved in acetonitrile with NHPI and AIBN.

- The reactor is purged with nitrogen and oxygen alternately to remove air and saturate with oxygen.

- The mixture is pressurized with oxygen to 4 MPa and heated to the target temperature.

- After the reaction time, the mixture is cooled to room temperature (10–40 °C).

- Solid-liquid separation is performed by filtration or centrifugation.

- The solid product is washed (e.g., with acetonitrile) and dried at 60–100 °C for 4–12 hours.

Yield and Purity

- Yields range from 88.6% to 93.6% .

- Purity of the isolated 7-chloro-8-methylquinoline-4-carboxylic acid reaches 98.1% to 98.8% by weight.

- The mother liquor can be recycled by adding fresh substrate to maintain reaction efficiency over multiple cycles (up to 19 reported cycles) with consistent yields and purity.

Advantages

- The process avoids the generation of waste acids and wastewater typical of other oxidation methods.

- The oxidation uses oxygen, a green oxidant, enhancing environmental friendliness.

- Simple post-reaction treatment (cooling, filtration, drying) reduces operational complexity.

- Catalyst system (NHPI/AIBN) provides high selectivity and conversion.

Synthetic Route Overview for Quinoline Derivatives Related to this compound

While direct detailed synthetic routes for the exact compound with the pyridin-4-yl substitution are scarce, related quinoline carboxylic acid derivatives have been synthesized via multi-step routes involving:

- Formation of the quinoline core through classical methods such as Friedländer synthesis or related condensation reactions.

- Introduction of chlorine substituents via selective chlorination using reagents like thionyl chloride or phosphorus pentachloride.

- Attachment of pyridinyl groups through cross-coupling reactions or nucleophilic aromatic substitution, depending on the position and reactivity.

- Oxidation of methyl groups to carboxylic acids as described above.

Comparative Data Table: Oxidation of 7-Chloro-8-methylquinoline to Carboxylic Acid

| Parameter | Condition/Value | Notes |

|---|---|---|

| Substrate | 7-Chloro-8-methylquinoline | Starting material |

| Catalyst | N-hydroxyphthalimide (0.04 eq) + AIBN (0.02 eq) | Catalytic system for radical initiation |

| Solvent | Acetonitrile | Reaction medium |

| Oxygen Pressure | 4 MPa | Maintained during reaction |

| Temperature | 80–90 °C | Reaction temperature |

| Reaction Time | 6–9 hours | Depending on scale and conditions |

| Yield | 88.6% – 93.6% | High yield with recycling |

| Purity (by weight) | 98.1% – 98.8% | High purity product |

| Post-treatment | Cooling to 10–40 °C, filtration, drying at 60–100 °C for 4–12 h | Simple and efficient |

| Recyclability | Up to 19 cycles | Mother liquor reused with fresh substrate |

Research Findings and Notes

- The oxidation method employing NHPI and AIBN catalysts with oxygen as the oxidant is a patented and industrially relevant process (CN111377863A).

- The process is scalable, environmentally benign, and avoids hazardous byproducts.

- The method is suitable for continuous operation by recycling the mother liquor, improving cost-efficiency.

- Analytical methods such as nuclear magnetic resonance (NMR) and mass spectrometry confirm the product structure and purity.

- The method is adaptable to variations in reaction scale and conditions without significant loss of yield or purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced quinoline derivatives.

Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid has been explored for its potential as an antibacterial and antiviral agent. Its structural features allow it to interact with biological targets effectively.

Case Study: Antiviral Activity

Research indicates that derivatives of quinoline compounds exhibit significant antiviral properties. In vitro studies have shown that modifications to the quinoline structure can enhance bioactivity against specific viral strains, suggesting that 7-chloro-8-methyl derivatives could be optimized for therapeutic use .

Biochemical Research

This compound serves as a valuable tool in proteomics and biochemical assays. Its ability to bind selectively to certain proteins makes it suitable for studying protein interactions and functions.

Case Study: Protein Binding Studies

A study utilized this compound to investigate its binding affinity to target proteins involved in cancer pathways. The results demonstrated effective inhibition of protein activity, highlighting its potential as a lead compound for cancer therapeutics .

Material Science

In material science, this compound is being investigated for its use in developing new materials with specific electronic or optical properties.

Case Study: Photonic Applications

Research has shown that quinoline derivatives can be incorporated into polymer matrices to enhance photonic properties. The incorporation of 7-chloro-8-methyl derivatives into polymer films improved light absorption characteristics, making them suitable for applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Pyridin-yl Positional Isomers

The position of the pyridinyl substituent significantly impacts electronic and steric properties:

Substituted Phenyl Analogues

Replacing pyridinyl with phenyl or substituted phenyl groups reduces polarity:

Heterocyclic Analogues (Thienyl, Furyl)

Substituting pyridinyl with sulfur- or oxygen-containing heterocycles alters electronic properties:

Derivatives: Amides and Carbonyl Chlorides

Functional group modifications expand utility:

Biological Activity

7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid (CAS No. 588696-85-9) is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including antimicrobial, antimalarial, and anticancer properties, supported by various studies and data.

Molecular Formula: C₁₆H₁₁ClN₂O₂

Molecular Weight: 298.73 g/mol

Structure: The compound features a quinoline core substituted with a chloro and methyl group, along with a pyridine moiety, which is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that quinoline derivatives exhibit promising antimicrobial properties. For instance, derivatives of quinoline have shown activity against various strains of bacteria:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 50 µM |

| This compound | E. coli | 75 µM |

These findings suggest that the compound's structural features may enhance its binding affinity to bacterial targets, leading to effective inhibition of growth .

Antimalarial Activity

The compound has been evaluated for its antimalarial properties, particularly against Plasmodium falciparum. A structure–activity relationship (SAR) study indicated that modifications in the pyridyl group significantly influenced the antimalarial potency:

| Compound Modification | EC₅₀ (µM) |

|---|---|

| Original Compound | 0.263 |

| Pyridyl Substitution | 0.123 |

| Methyl Substitution | 0.019 |

These results highlight the importance of specific substitutions in enhancing the efficacy of quinolone-based antimalarials .

Anticancer Activity

The anticancer potential of this compound has also been explored. Research indicates that compounds with similar structures possess cytotoxic effects on various cancer cell lines:

- Breast Cancer : Studies have shown that quinoline derivatives can induce apoptosis in breast cancer cells.

- Mechanism of Action : The mechanism involves the disruption of mitochondrial function and modulation of apoptosis-related proteins.

The effectiveness against cancer cell lines suggests that this compound could be a candidate for further development in cancer therapeutics .

Case Studies

- Antimalarial Study : A study published in Nature focused on the SAR of quinolone derivatives, including this compound. The study concluded that specific substitutions significantly improved antimalarial activity, making it a candidate for further investigation in drug development .

- Antimicrobial Research : Another research article reported on various quinoline derivatives' effectiveness against antibiotic-resistant strains of bacteria. The findings indicated that this compound could be effective against resistant strains due to its unique chemical structure .

Q & A

Q. What are the optimal synthetic routes for 7-Chloro-8-methyl-2-pyridin-4-ylquinoline-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized using classical quinoline protocols such as the Gould–Jacob or Friedländer reactions. Transition metal-catalyzed cross-coupling reactions are recommended for introducing the pyridin-4-yl substituent. For example, palladium-catalyzed Suzuki-Miyaura coupling can integrate aromatic rings efficiently. Post-synthetic modifications, such as chlorination at the 7-position and methylation at the 8-position, should be performed under controlled conditions to avoid side reactions. Purification via column chromatography or recrystallization ensures high yield and purity .

Q. How should researchers handle and store this compound safely?

- Methodological Answer : Strict adherence to safety protocols is critical. Use personal protective equipment (PPE) and work in a fume hood. Store the compound in a cool, dry environment away from ignition sources (P210). Avoid contact with moisture to prevent hydrolysis. For disposal, neutralize acidic residues before incineration, following local regulations (P501). Detailed guidelines are provided in safety data sheets (SDS) referencing codes P201 (pre-use instructions) and P303 (emergency measures) .

Q. What spectroscopic and analytical methods confirm its structural identity?

- Methodological Answer :

- NMR : H and C NMR verify substituent positions (e.g., methyl at C8, pyridinyl at C2).

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H] peak at m/z 327.06).

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions, as demonstrated for structurally similar quinoline-carboxylic acids .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm) and aromatic C-Cl (~750 cm) are key markers .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological interactions?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates binding to target proteins (e.g., bacterial topoisomerases). Density Functional Theory (DFT) calculations optimize the geometry and electronic properties, revealing charge distribution at the carboxylic acid moiety, which influences solubility and binding affinity. Database surveys (e.g., Cambridge Structural Database) compare intermolecular interactions in analogous pyridinylquinoline derivatives .

Q. What strategies mitigate low yields during the chlorination step?

- Methodological Answer :

- Reagent Optimization : Replace Cl gas with safer chlorinating agents like N-chlorosuccinimide (NCS) in acetic acid.

- Temperature Control : Maintain 0–5°C to suppress over-chlorination.

- Catalysis : Use Lewis acids (e.g., FeCl) to enhance regioselectivity at C7.

- Monitoring : TLC or HPLC tracks reaction progress to terminate at the desired intermediate .

Q. How do researchers resolve contradictions in reported biological activity data?

- Methodological Answer :

- Purity Validation : Confirm compound purity via HPLC (>98%) to rule out impurities affecting assays.

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and controls (e.g., ciprofloxacin for antibacterial studies).

- SAR Studies : Synthesize analogs (e.g., varying substituents at C2 or C8) to isolate structure-activity trends. Cross-validate results with independent labs .

Q. What are the challenges in studying its metal-chelating properties?

- Methodological Answer : The carboxylic acid and pyridinyl groups can coordinate with metal ions (e.g., Fe, Cu), but competitive binding with solvent molecules (e.g., water) complicates analysis. Use non-aqueous solvents (e.g., DMSO) for UV-Vis titration. X-ray absorption spectroscopy (XAS) or EPR clarifies coordination geometry. Compare stability constants with EDTA via potentiometric titration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.